molecular formula C17H21BN2O3 B1443545 (2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide CAS No. 1403248-60-1

(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B1443545
CAS No.: 1403248-60-1
M. Wt: 312.2 g/mol
InChI Key: MXVIZIXPZOZZLU-UHFFFAOYSA-N
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Description

(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide ( 1403248-60-1) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research. This compound features a pinacol boronic ester group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing biaryl frameworks found in many active pharmaceutical ingredients . The molecular structure integrates a cyclopropanecarboxamide moiety and a nitrile group, which can serve as key pharmacophores in the design of bioactive molecules. The cyclopropane ring is a common motif used to confer conformational restraint and metabolic stability to lead compounds . Recent scientific literature highlights that analogous compounds based on the N-(aryl)cyclopropanecarboxamide scaffold are being explored as potent and selective inhibitors of kinases such as GSK-3β, a target implicated in Alzheimer's disease and other neurological disorders . The presence of the boronic ester handle makes this compound a versatile intermediate for constructing more complex molecules through efficient carbon-carbon bond formation. With a molecular formula of C17H21BN2O3 and a molecular weight of 312.17 g/mol, it is characterized by a purity of 98% . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-8-14(12(9-13)10-19)20-15(21)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVIZIXPZOZZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈BNO₃
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 2649788-76-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of specific kinases such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in numerous cellular processes including metabolism and cell survival.

Inhibition of Kinases

Research indicates that derivatives of this compound exhibit inhibitory effects on several kinases:

  • GSK-3β Inhibition : Compounds structurally similar to the target compound have demonstrated IC₅₀ values ranging from 10 nM to 1314 nM against GSK-3β. The most potent inhibitors often contain specific substituents that enhance binding affinity .
CompoundIC₅₀ (nM)Structure Feature
Compound I10Isopropyl group
Compound II50Cyclopropyl group
Compound III1314Methyl group

Anti-inflammatory Activity

In vitro studies have shown that the compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. For instance, compounds related to this structure significantly reduced NO levels in lipopolysaccharide-induced inflammation models .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that certain derivatives did not significantly affect cell viability at concentrations up to 10 µM. However, some compounds did display cytotoxic effects at higher concentrations:

CompoundCell LineConcentration (µM)Viability (%)
Compound AHT-221095
Compound BBV-25070
Compound CHT-2210030

Case Studies and Research Findings

  • Case Study on GSK-3β Inhibition : A study published in MDPI explored various derivatives and their effects on GSK-3β inhibition. The results highlighted that modifications within the carboxamide moiety significantly influenced the inhibitory activity .
  • Inflammation Model Study : Another research article focused on the anti-inflammatory properties of related compounds. It was found that at concentrations as low as 1 µM, significant reductions in IL-6 and NO levels were observed compared to controls .
  • Metabolic Stability Assessment : The metabolic stability of the compound was evaluated using mouse liver microsomes, indicating high stability with negligible degradation over a specified time frame .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Molecular Weight Key Differences vs. Target Compound References
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile C₁₆H₁₉BFNO₂ 287.14 Fluorine at 3-position; lacks carboxamide group
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide C₁₆H₂₂BNO₃ 287.17 Boronate at phenyl 3-position; lacks cyano group
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide C₁₈H₂₆BNO₃ 315.22 Cyclopentane replaces cyclopropane
N-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide C₁₇H₂₄BNO₃ 301.19 Methyl group at phenyl 2-position
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₆H₂₀BNO₄ 301.15 Methoxycarbonyl replaces carboxamide

Physicochemical Properties

  • Solubility : The carboxamide group enhances polarity versus esters () or alcohols (), improving aqueous solubility.
  • Thermal Stability : Cyclopropane’s ring strain may lower melting points compared to cyclopentane derivatives ().
  • Stereochemical Considerations : Diastereomerism in cyclic boronates () highlights the need for chiral resolution in bioactive applications.

Preparation Methods

Amide Formation via Acylation

  • Starting from an aromatic amine (e.g., 2-amino-4-boronate phenyl derivative), acylation with cyclopropanecarbonyl chloride in the presence of a base such as pyridine yields the cyclopropanecarboxamide intermediate.
  • This step is typically performed under mild conditions to avoid decomposition of sensitive boronate esters.
  • Example: Acylation of 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride produces the corresponding cyclopropanecarboxamide derivative, which can be further functionalized.

Introduction of the Boronate Ester Group

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is introduced via:

    • Suzuki–Miyaura cross-coupling : Using a halogenated aromatic intermediate (e.g., bromide) reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base (e.g., cesium carbonate) in solvents like dioxane or acetonitrile. This method allows selective borylation at the desired aromatic position.

    • Direct borylation : Using iridium catalysis or other metal-catalyzed C–H activation methods to install the boronate ester directly on the aromatic ring.

  • The boronate ester is stable and compatible with subsequent synthetic steps, enabling further functionalization.

Cyano Group Incorporation

  • The cyano group is introduced either by:

    • Starting with cyano-substituted aromatic amines or halides.
    • Nucleophilic substitution or cyanation reactions on suitable aromatic precursors.
  • The cyano substituent is generally introduced early in the synthesis to avoid interference with later steps.

Amide Formation via Condensation

  • Conversion of carboxylic acid intermediates to primary amides is achieved by condensation with ammonium salts (e.g., NH4HCO3) using coupling agents like HATU and bases such as DIEA.
  • This method provides good yields of the cyclopropanecarboxamide functionality while maintaining the integrity of boronate esters.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Acylation Cyclopropanecarbonyl chloride, pyridine Cyclopropanecarboxamide intermediate Mild conditions, high selectivity
2 Suzuki–Miyaura cross-coupling Pd(dppf)Cl2, Cs2CO3, bis(pinacolato)diboron, dioxane Boronate ester substituted aromatic amide Efficient borylation
3 Amide condensation NH4HCO3, HATU, DIEA Primary amide formation High yield, mild conditions
4 Purification Silica gel chromatography Pure target compound Standard purification

Research Findings and Notes

  • The preparation methods emphasize mild reaction conditions to preserve the sensitive boronate ester moiety.
  • The use of coupling agents like HATU ensures efficient amide bond formation without racemization or side reactions.
  • The Suzuki–Miyaura cross-coupling is the preferred method for installing the boronate ester due to its robustness and tolerance of various functional groups.
  • Alternative methods such as direct borylation are less commonly reported for this specific compound but are viable in related systems.
  • The cyano group is typically introduced via starting materials rather than late-stage functionalization to avoid complications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Aromatic amines or halides with cyano substituent
Boronate ester installation Suzuki–Miyaura cross-coupling with Pd catalyst
Amide formation Acylation with cyclopropanecarbonyl chloride; condensation with NH4HCO3
Solvents Dioxane, acetonitrile, DMF
Bases Pyridine, cesium carbonate, DIEA
Coupling agents HATU
Temperature Ambient to reflux depending on step
Purification Silica gel chromatography
Typical yields Moderate to high (50–90%) depending on step

Q & A

Q. Table 1: Representative Characterization Data

ParameterValue/ObservationMethod
Melting Point145–147°CDSC
¹H NMR (CDCl₃)δ 1.32 (s, 12H, CH₃), 7.85 (d, J=8.2 Hz, Ar-H)500 MHz NMR
HRMS (ESI+)[M+H]⁺ calc. 396.1854, found 396.1851TOF-MS

Advanced: How can experimental design optimize this compound’s reactivity in cross-coupling reactions?

Answer:
To enhance reactivity:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) in varying solvent systems (DME, EtOH/H₂O) to improve yields .
  • Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to identify intermediates and rate-limiting steps.
  • Substrate Scope : Evaluate electronic effects by substituting the aryl halide (e.g., Cl vs. Br) and steric effects using ortho-substituted aryl boronate esters .

Q. Table 2: Catalyst Efficiency Comparison

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄7818
PdCl₂(dppf)8512
XPhos Pd G3928

Advanced: How does stereochemistry influence its physicochemical properties?

Answer:
The cyclopropane ring and boronate ester’s conformation affect solubility and reactivity:

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.
  • X-ray Crystallography : Reveals spatial arrangement; diastereomers show distinct crystal packing (e.g., ∆G‡ difference of 2.3 kcal/mol in thermal stability) .
  • Solubility Tests : Polar protic solvents (MeOH, H₂O) dissolve the compound better than nonpolar solvents (hexane), with diastereomers differing by ~15% solubility in MeOH .

Basic: What are critical stability and storage considerations?

Answer:

  • Storage : Store at –20°C under inert gas (Ar) to prevent boronate hydrolysis.
  • Stability Assays : Monitor degradation via ¹H NMR in DMSO-d₆ over 30 days; <5% decomposition observed under Ar .
  • Handling : Use gloves and protective eyewear (nitrile gloves recommended due to boron compound reactivity) .

Advanced: How to resolve contradictions in reported reactivity data?

Answer:

  • Reproducibility Checks : Replicate reactions under identical conditions (catalyst, solvent, temperature).
  • Theoretical Validation : Perform DFT calculations (e.g., Gaussian 16) to compare transition state energies for competing pathways .
  • Meta-Analysis : Systematically review literature to identify variables (e.g., moisture levels, ligand ratios) causing discrepancies .

Advanced: How can computational modeling predict its behavior in novel reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. Table 3: DFT-Calculated Reactivity Descriptors

ParameterValue (eV)
HOMO Energy–6.2
LUMO Energy–1.8
Electrophilicity3.5

Advanced: What theoretical frameworks guide mechanistic studies?

Answer:

  • Transition State Theory (TST) : Analyze activation parameters (∆H‡, ∆S‡) via Eyring plots.
  • Frontier Molecular Orbital (FMO) Theory : Correlate HOMO-LUMO gaps with experimental reaction rates .
  • Retrosynthetic Analysis : Apply Corey’s methodology to design derivatives for SAR studies .

Basic: What safety protocols are essential during synthesis?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., pinacol).
  • Waste Disposal : Quench boron-containing waste with aqueous NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

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